5-(Methoxycarbonyl)picolinic acid

Description

The exact mass of the compound 5-(Methoxycarbonyl)pyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 236641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Methoxycarbonyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methoxycarbonyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCKZTBRFXTYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311057 | |

| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727180 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17874-79-2 | |

| Record name | 5-Methyl 2,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17874-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 236641 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17874-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Methoxycarbonyl)picolinic Acid

This guide provides a comprehensive technical overview of 5-(Methoxycarbonyl)picolinic acid, a pivotal heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this compound's properties, synthesis, and applications.

Core Molecular Attributes and Physicochemical Properties

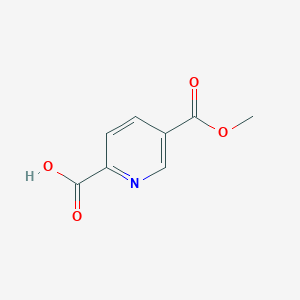

5-(Methoxycarbonyl)picolinic acid, also known as 5-(methoxycarbonyl)pyridine-2-carboxylic acid, is a disubstituted pyridine derivative.[1][2] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position and a methyl ester at the 5-position. This unique arrangement of functional groups—a Lewis basic nitrogen atom, a hydrogen-bond-donating carboxylic acid, and a hydrogen-bond-accepting ester—imparts a distinct reactivity profile, making it a valuable synthon in various chemical applications.

The fundamental properties of this compound are summarized below, providing a critical baseline for its use in experimental design.

| Property | Value | Source |

| CAS Number | 17874-79-2 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [2][3] |

| Molecular Weight | 181.15 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 187 °C | [4] |

| Solubility | Sparingly soluble in chloroform (heated), slightly soluble in DMSO and methanol | [4] |

| pKa | 3.21 ± 0.10 (Predicted) | [4] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C; Hygroscopic | [4] |

Structural Diagram

Caption: Chemical structure of 5-(Methoxycarbonyl)picolinic acid.

Synthesis and Purification

The preparation of 5-(Methoxycarbonyl)picolinic acid is most commonly achieved through the selective hydrolysis of the corresponding diester, dimethyl 2,5-pyridinedicarboxylate. This method is favored due to the differential reactivity of the two ester groups, allowing for a controlled, high-yield synthesis.

Rationale for Synthetic Strategy

The ester at the 2-position (alpha to the pyridine nitrogen) is more susceptible to nucleophilic attack (saponification) than the ester at the 5-position. This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which polarizes the carbonyl carbon at the 2-position, making it more electrophilic. By carefully controlling the stoichiometry of the base (e.g., sodium hydroxide) and the reaction conditions, one can selectively cleave the C2-ester while leaving the C5-ester intact.

Detailed Experimental Protocol: Selective Saponification

This protocol is adapted from established laboratory procedures.[4]

-

Reaction Setup: In a 500 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add dimethyl 2,5-pyridinedicarboxylate (28 g, 0.146 mol) and methanol (260 mL).

-

Base Addition: While stirring the suspension at room temperature, slowly add a solution of sodium hydroxide (6.2 g, 0.155 mol) in water over approximately 3.5 hours. Causality Note: The slow addition of NaOH is critical to maintain selectivity and prevent the hydrolysis of both ester groups.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux. A white suspension will form.

-

Acidification: While maintaining reflux, add 2 M hydrochloric acid (121 mL) dropwise over 1 hour. The reaction mixture will gradually turn yellow. Causality Note: Acidification protonates the carboxylate intermediate, causing the final product to precipitate from the solution.

-

Isolation: Cool the flask in an ice-water bath to complete the precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with a 2:1 methanol/water mixture (35 mL) and then with cold water (50 mL).

-

Drying: Dry the resulting white solid overnight at room temperature to yield the final product (Typical yield: ~75%).[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-(Methoxycarbonyl)picolinic acid.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data presented here serve as a benchmark for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides definitive structural information. The aromatic region will display three distinct signals corresponding to the protons on the pyridine ring. The methyl ester will appear as a singlet around 3.9-4.0 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct resonances, corresponding to the eight carbon atoms in the molecule, confirming the absence of molecular symmetry. Key signals include the two carbonyl carbons (one for the acid, one for the ester) and the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3000-2500 (broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid.[5] |

| ~1730-1710 | C=O stretch (ester) | Confirms the presence of the methoxycarbonyl group.[5][6] |

| ~1710-1680 | C=O stretch (acid) | Confirms the presence of the carboxylic acid group.[5][6] |

| ~1600-1450 | C=C and C=N stretches | Aromatic ring vibrations of the pyridine core.[7] |

| ~1300-1200 | C-O stretch | Associated with both the ester and carboxylic acid moieties. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 5-(Methoxycarbonyl)picolinic acid, the molecular ion peak [M]⁺ would be observed at an m/z of 181.15.[3] Common fragmentation patterns may include the loss of a methoxy group (-OCH₃) or a carboxyl group (-COOH).

Characterization Workflow Diagram

Caption: Standard workflow for analytical validation.

Applications in Research and Development

The bifunctional and heterocyclic nature of 5-(Methoxycarbonyl)picolinic acid makes it a highly sought-after building block in several advanced research areas.

Drug Discovery and Medicinal Chemistry

Picolinic acid derivatives are a well-established class of compounds with diverse biological activities, including use as herbicides and potential therapeutics.[8][9][10] 5-(Methoxycarbonyl)picolinic acid serves as a versatile scaffold for generating libraries of novel compounds.

-

Linker/Scaffold: The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed or reduced. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Pharmacophore Element: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The nitrogen atom can serve as a key hydrogen bond acceptor, interacting with biological targets.

-

Prodrug Strategies: The ester or acid functionality can be modified to create prodrugs, improving the pharmacokinetic profile of a parent drug molecule. For instance, derivatives of 5-substituted picolinic acids have been investigated for the treatment of diseases mediated by IL-1 and/or TNF.[11]

Materials Science: Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[12] The distinct coordination sites on 5-(Methoxycarbonyl)picolinic acid make it an excellent candidate for a multitopic linker in MOF synthesis.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, forming stable, porous frameworks.[13] The ester group can either remain as a non-coordinating functional group decorating the pores of the MOF or be hydrolyzed post-synthesis to introduce additional functional sites.

-

Tunable Properties: The presence of the ester group allows for post-synthetic modification, enabling the tuning of the MOF's properties, such as pore size, surface chemistry, and guest affinity for applications in gas storage, separation, and catalysis.[14][15]

MOF Assembly Logic Diagram

Caption: Conceptual assembly of a MOF using the title compound as a linker.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for ensuring safety.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[16]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is recommended).[4]

Conclusion

5-(Methoxycarbonyl)picolinic acid is a compound of significant utility, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is the foundation for its successful application in the development of novel pharmaceuticals and advanced materials.

References

-

MDPI. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Retrieved from [Link]

- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.

-

Wikipedia. (2025). Pyridinedicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives.

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3,5-Pyridinedicarboxylic Acid Monomethyl Ester Supplier China. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]

-

PubMed. (2019). Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. Retrieved from [Link]

-

YouTube. (2021). The chemistry of Metal-Organic Frameworks -MOFs- (ICMol). Retrieved from [Link]

-

ResearchGate. (2015). On metal–organic framework isomers, and the SF 6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker. Retrieved from [Link]

-

PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

-

Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

Pensoft Publishers. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512). Retrieved from [Link]

-

Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. 5-(Methoxycarbonyl)picolinic acid | 17874-79-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid(17874-79-2) 1H NMR spectrum [chemicalbook.com]

- 4. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid | 17874-79-2 [chemicalbook.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public.pensoft.net [public.pensoft.net]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-(Methoxycarbonyl)picolinic acid | 17874-79-2 [sigmaaldrich.com]

- 17. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-(Methoxycarbonyl)picolinic Acid

Introduction: The Significance of 5-(Methoxycarbonyl)picolinic Acid in Modern Research

5-(Methoxycarbonyl)picolinic acid, a pyridine derivative with the chemical formula C₈H₇NO₄, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a methyl ester group on a pyridine ring, provides a versatile scaffold for the synthesis of more complex molecules. Picolinic acid and its derivatives are known to exhibit a range of biological activities and are key components in the development of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the synthetic pathways leading to 5-(methoxycarbonyl)picolinic acid, offering in-depth technical details and field-proven insights for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of 5-(methoxycarbonyl)picolinic acid primarily revolves around the regioselective modification of a common precursor, pyridine-2,5-dicarboxylic acid. Two principal strategies are employed:

-

Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid: This is the most direct approach, where one of the two carboxylic acid groups is selectively converted to its methyl ester. The key challenge lies in achieving high regioselectivity, targeting the carboxylic acid at the 5-position over the one at the 2-position.

-

Selective Mono-hydrolysis of Dimethyl Pyridine-2,5-dicarboxylate: This alternative pathway involves the initial synthesis of the diester, followed by the selective hydrolysis of one of the ester groups back to a carboxylic acid. Similar to the first approach, controlling the regioselectivity of the hydrolysis is paramount.

This guide will delve into both pathways, presenting the underlying chemical principles, detailed experimental protocols, and the rationale behind the methodological choices.

Pathway 1: Synthesis via Selective Mono-esterification of Pyridine-2,5-dicarboxylic Acid

This pathway begins with the synthesis of the crucial precursor, pyridine-2,5-dicarboxylic acid, followed by its selective esterification.

Step 1: Synthesis of Pyridine-2,5-dicarboxylic Acid

The most common laboratory-scale synthesis of pyridine-2,5-dicarboxylic acid involves the oxidation of a suitable precursor, such as 6-methylnicotinic acid or its ester. A robust and frequently cited method utilizes potassium permanganate (KMnO₄) as the oxidant.

Causality of Experimental Choices:

-

Starting Material: 6-methylnicotinic acid is a readily available starting material. The methyl group at the 6-position is susceptible to oxidation to a carboxylic acid.

-

Oxidizing Agent: Potassium permanganate is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous or alkaline solution.

-

Reaction Conditions: The reaction is heated to ensure the complete oxidation of the methyl group. An alkaline medium can aid in the solubility of the reactants and intermediates.

-

Workup: After the reaction, the insoluble manganese dioxide (MnO₂) byproduct is removed by filtration. The pyridine-2,5-dicarboxylic acid is then precipitated from the filtrate by acidification.

Experimental Protocol: Oxidation of 6-Methylnicotinic Acid

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, suspend 6-methylnicotinic acid in water.

-

Slowly add a solution of potassium permanganate in water to the suspension while stirring. The molar ratio of KMnO₄ to 6-methylnicotinic acid should be sufficient to ensure complete oxidation (typically around 3-4 equivalents).

-

Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings, and carefully acidify with concentrated hydrochloric acid to a pH of 2-3.

-

A white precipitate of pyridine-2,5-dicarboxylic acid will form. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinic Acid | |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | |

| Solvent | Water or dilute aqueous alkali | |

| Reaction Temperature | 90-100°C | |

| Typical Yield | 70-80% |

Diagram: Synthesis of Pyridine-2,5-dicarboxylic Acid

Sources

physical and chemical properties of 5-(Methoxycarbonyl)picolinic acid

Introduction: Situating a Key Heterocyclic Building Block

5-(Methoxycarbonyl)picolinic acid, a pyridine-2,5-dicarboxylic acid monomethyl ester, represents a pivotal molecular scaffold in contemporary chemical and pharmaceutical research. As a derivative of picolinic acid, it belongs to a class of compounds recognized for their potent chelating abilities and diverse biological activities.[1] The strategic placement of a carboxylic acid at the 2-position and a methoxycarbonyl group at the 5-position creates a molecule with bifunctional reactivity. This unique arrangement allows for selective chemical modifications, making it an attractive starting material for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and its emerging relevance in medicinal chemistry and drug discovery.

Core Molecular and Physical Properties

Understanding the fundamental properties of 5-(Methoxycarbonyl)picolinic acid is essential for its effective handling, storage, and application in experimental design. While extensive experimental data for this specific derivative is not always available in public literature, we can infer and compare its properties with its well-characterized parent compound, picolinic acid.

Identification and Structural Characteristics

-

IUPAC Name: 5-(Methoxycarbonyl)pyridine-2-carboxylic acid

-

Synonyms: 5-(Methoxycarbonyl)-2-pyridinecarboxylic acid

-

CAS Number: 17874-79-2[2]

-

Molecular Formula: C₈H₇NO₄[2]

-

Molecular Weight: 181.15 g/mol [2]

-

Structure:

Caption: Chemical structure of 5-(Methoxycarbonyl)picolinic acid.

Physicochemical Data Summary

The presence of the electron-withdrawing methoxycarbonyl group is expected to influence the physicochemical properties compared to the parent picolinic acid. For instance, it would likely increase the acidity (lower the pKa) of the carboxylic acid group and may affect the melting point and solubility profile.

| Property | 5-(Methoxycarbonyl)picolinic acid | Picolinic Acid (for comparison) | Source(s) |

| Physical Form | Solid | White or off-white crystalline powder[1] | [1] |

| Melting Point | Data not available | 136 - 138 °C[3] | [3] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Very soluble in water; Soluble in ethanol (6.89 g/100g at 25°C); Sparingly soluble in ether, chloroform, benzene.[4][5] | [4][5] |

| pKa (of COOH) | Data not available | 5.32 (in water at 25°C)[5] | [5] |

| LogP (calculated) | 0.5664[6] | 0.72[1] | [1][6] |

| Topological Polar Surface Area (TPSA) | 76.49 Ų[6] | 50.2 Ų[1] | [1][6] |

Chemical Properties and Reactivity

The reactivity of 5-(Methoxycarbonyl)picolinic acid is dictated by three primary features: the aromatic pyridine ring, the carboxylic acid at C2, and the methyl ester at C5. This trifecta of functional groups provides a versatile platform for chemical synthesis.

Acidity and Basicity

The pyridine nitrogen is basic and can be protonated or act as a ligand. The carboxylic acid is, by definition, acidic and will readily deprotonate to form a carboxylate anion. This zwitterionic character can be significant in its solution-state behavior and crystal packing.[7] The electron-withdrawing nature of both the ring nitrogen and the C5-ester group enhances the acidity of the C2-carboxylic acid compared to benzoic acid.

Key Chemical Reactions

-

Esterification/Amidation at C2: The carboxylic acid group is the most reactive site for standard transformations. It can be converted to other esters, amides, or acid chlorides, providing a primary handle for derivatization in drug discovery programs.

-

Hydrolysis of the C5-Ester: The methyl ester can be selectively hydrolyzed under basic or acidic conditions to yield pyridine-2,5-dicarboxylic acid, a different bifunctional building block.

-

Chelation: Like its parent, picolinic acid is an excellent bidentate chelating agent for various metal ions (e.g., Zn, Fe, Cr), coordinating through the pyridine nitrogen and the carboxylate oxygen.[3] This property is fundamental to many of its biological roles.[1]

-

Ring-based Reactions: The pyridine ring itself can undergo modification, though it is generally deactivated towards electrophilic substitution. Nucleophilic aromatic substitution is more plausible, particularly with the appropriate activating groups.

Synthesis and Purification Workflow

A common and reliable method for the preparation of 5-(Methoxycarbonyl)picolinic acid involves the selective mono-hydrolysis of the corresponding diester, dimethyl pyridine-2,5-dicarboxylate. The rationale behind this approach lies in the differential reactivity of the two ester groups; the ester at the 2-position is more sterically hindered and electronically influenced by the adjacent nitrogen, making the ester at the 5-position more susceptible to hydrolysis under carefully controlled conditions. However, a more direct documented method proceeds via the mono-saponification of 5-methyl 2,5-pyridinedicarboxylate.

Representative Synthesis Protocol

This protocol is adapted from a known procedure for the synthesis of 5-(methoxycarbonyl)-2-pyridinecarboxylic acid.[8]

Objective: To synthesize 5-(Methoxycarbonyl)picolinic acid by selective hydrolysis.

Materials:

-

5-Methyl 2,5-pyridinedicarboxylate (1.0 eq)

-

Methanol (approx. 9 mL per gram of starting material)

-

Sodium Hydroxide (NaOH) (approx. 1.05-1.1 eq)

-

2 M Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Setup: In a three-necked round-bottomed flask equipped with a condenser and a dropping funnel, suspend 5-methyl 2,5-pyridinedicarboxylate (e.g., 28 g, 0.146 mol) in methanol (260 mL).[8]

-

Saponification: While stirring the suspension, slowly add a solution of sodium hydroxide (6.2 g, 0.155 mol) over approximately 3.5 hours.[8]

-

Reflux: Heat the resulting white suspension to reflux.[8]

-

Neutralization: While maintaining reflux, add 2 M hydrochloric acid (121 mL) dropwise over 1 hour. The reaction mixture will gradually turn yellow.[8]

-

Precipitation: Upon completion, cool the flask in an ice-water bath to facilitate the precipitation of the solid product.[8]

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with a cold 2:1 methanol/water mixture (35 mL) and then with cold water (50 mL) to remove inorganic salts and unreacted starting materials.[8]

-

Drying: Dry the product under vacuum to yield 5-(Methoxycarbonyl)picolinic acid.

Synthesis Workflow Diagram

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Search | BLDpharm [bldpharm.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. picolinic acid [chemister.ru]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 5-(Methoxycarbonyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxycarbonyl)picolinic acid is a pyridine derivative that serves as a valuable building block in organic synthesis and drug discovery. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, makes it a versatile reagent for the synthesis of more complex molecules. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability of 5-(Methoxycarbonyl)picolinic acid, potential degradation pathways, and best practices for its storage and handling to ensure its long-term viability in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-(Methoxycarbonyl)picolinic acid is fundamental to predicting its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 187 °C | |

| Boiling Point (Predicted) | 347.9 ± 27.0 °C | |

| Solubility | Sparingly soluble in chloroform (with heating), slightly soluble in DMSO and methanol. | |

| pKa (Predicted) | 3.21 ± 0.10 | |

| Hygroscopicity | Reported to be hygroscopic. |

Recommended Storage and Handling

Proper storage is critical to prevent degradation and maintain the purity of 5-(Methoxycarbonyl)picolinic acid.

Standard Storage Conditions

For routine use, 5-(Methoxycarbonyl)picolinic acid should be stored at room temperature. However, some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C. Given its hygroscopic nature, the most critical factor is to protect it from moisture. Therefore, the following conditions are recommended:

-

Temperature: Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration at 2-8°C is preferable to minimize the rate of any potential degradation reactions.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption and potential oxidation.

-

Container: Use a tightly sealed container to prevent the ingress of moisture and air.

-

Light: Store away from direct sunlight and strong light sources to prevent potential photolytic degradation.

Safe Handling Practices

Adherence to standard laboratory safety protocols is essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, strong acids, and strong bases, as these may cause decomposition.

Potential Degradation Pathways

Understanding the potential routes of degradation is key to developing effective storage strategies and stability-indicating analytical methods. For 5-(Methoxycarbonyl)picolinic acid, the primary concerns are hydrolysis of the methyl ester and decarboxylation of the picolinic acid moiety.

Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield pyridine-2,5-dicarboxylic acid and methanol. While the reaction with pure water is slow, it can be catalyzed by acids or bases.

-

Mechanism: The presence of moisture, especially in combination with acidic or basic impurities, can facilitate the cleavage of the ester bond.

-

Prevention: Strict exclusion of moisture during storage is the most effective preventative measure. This is why storage in a desiccator or under an inert atmosphere is highly recommended.

Decarboxylation

Picolinic acid and its derivatives can undergo decarboxylation, particularly at elevated temperatures. This involves the loss of carbon dioxide from the carboxylic acid group.

-

Mechanism: The nitrogen atom in the pyridine ring can stabilize the transition state for decarboxylation. While the melting point is relatively high (187 °C), prolonged exposure to temperatures approaching this, or the presence of certain catalysts, could initiate this process.

-

Prevention: Storing the compound at controlled room temperature or under refrigeration minimizes the risk of thermal degradation.

Other Potential Degradation Routes

-

Oxidation: While not as common for this structure, strong oxidizing conditions could potentially lead to the formation of N-oxides or other oxidation products.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. Storing the compound in an amber vial or in the dark is a prudent measure.

Caption: Major potential degradation pathways for 5-(Methoxycarbonyl)picolinic acid.

Stability Assessment: Forced Degradation Studies

To rigorously assess the stability of 5-(Methoxycarbonyl)picolinic acid and develop a stability-indicating analytical method (e.g., HPLC), a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation.

Experimental Protocol for Forced Degradation

This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

-

Preparation of Stock Solution: Prepare a stock solution of 5-(Methoxycarbonyl)picolinic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period. Basic hydrolysis of esters is typically faster than acidic hydrolysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux.

-

Photolytic Degradation: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a suitable analytical technique, such as HPLC with a UV detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Caption: Workflow for a forced degradation study of 5-(Methoxycarbonyl)picolinic acid.

Conclusion

5-(Methoxycarbonyl)picolinic acid is a stable compound when stored under appropriate conditions. The primary stability concerns are hydrolysis of the methyl ester and, to a lesser extent, thermal decarboxylation and photodecomposition. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a tightly sealed container under a dry, inert atmosphere and away from light and heat—researchers can ensure its integrity for use in sensitive applications. For drug development professionals, conducting forced degradation studies is a critical step in understanding the molecule's intrinsic stability and for the development of validated, stability-indicating analytical methods.

References

- Spectrum Chemical. (2018, July 23).

-

Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Picolinic acid. Retrieved from [Link]

-

Chemister.ru. (n.d.). Picolinic acid. Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

Labforward. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

MDPI. (2019, March 11). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved from [Link]

- Sigma-Aldrich. (2024, September 8).

-

LinkedIn. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

-

PubMed. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Retrieved from [Link]

-

Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

-

De Peralta, R. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

- Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

- CDH Fine Chemical. (n.d.).

-

Academia.edu. (n.d.). (PDF) Pusillimonas sp. 5HP degrading 5-hydroxypicolinic acid. Retrieved from [Link]

-

B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

- Fisher Scientific. (n.d.).

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

- PubMed Central. (n.d.).

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-(Methoxycarbonyl)picolinic Acid

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(Methoxycarbonyl)picolinic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and a field-proven experimental protocol for acquiring high-fidelity ¹³C NMR spectra for this and similar small molecules.

Theoretical Framework: Understanding ¹³C NMR of Substituted Pyridines

¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, and this resonance frequency, reported as a chemical shift (δ) in parts per million (ppm), is highly sensitive to the local electronic environment.

For aromatic heterocyles like pyridine, the chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the nature and position of any substituents. The nitrogen atom generally deshields the adjacent (α) and the para (γ) carbons, causing them to appear at a higher chemical shift (downfield) compared to benzene. Conversely, the meta (β) carbons are less affected.

In the case of 5-(Methoxycarbonyl)picolinic acid, the pyridine ring is substituted with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. Both are electron-withdrawing groups, which further influence the electron distribution within the ring and, consequently, the ¹³C chemical shifts. The carbonyl carbons of the acid and ester groups are themselves observable in the spectrum, typically appearing in the downfield region of 160-185 ppm.

Predicted ¹³C NMR Spectral Data for 5-(Methoxycarbonyl)picolinic Acid

Due to the limited availability of public experimental ¹³C NMR data for 5-(Methoxycarbonyl)picolinic acid, a predicted spectrum was generated using the online NMR prediction tool, NMRDB.org. This tool utilizes a database of existing spectra and sophisticated algorithms to estimate the chemical shifts. While predicted data is a valuable resource, it should be considered an estimation until validated by experimental results.

Below is the molecular structure of 5-(Methoxycarbonyl)picolinic acid with the carbon atoms numbered for spectral assignment.

Caption: General workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR chemical shifts of 5-(Methoxycarbonyl)picolinic acid, grounded in theoretical principles and supplemented with predicted spectral data. The detailed experimental protocol offers a reliable methodology for researchers to obtain high-quality ¹³C NMR spectra for this and other small organic molecules. Adherence to these guidelines will facilitate accurate structural elucidation and characterization, which are critical in the fields of chemical research and drug development.

References

-

Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]

-

Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link] [1]5. NMRDB.org. Predict 13C carbon NMR spectra. [Link] [2]6. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Research Applications of 5-(Methoxycarbonyl)picolinic Acid

Foreword: Unveiling the Potential of a Unique Heterocyclic Building Block

In the landscape of modern chemical research, the strategic design of molecular frameworks is paramount to innovation. Among the vast arsenal of chemical building blocks, heterocyclic compounds hold a place of distinction due to their prevalence in biologically active molecules and functional materials. This guide focuses on a particularly promising, yet underexplored, scaffold: 5-(Methoxycarbonyl)picolinic acid . With its unique arrangement of a pyridine ring, a carboxylic acid, and a methyl ester, this molecule offers a trifecta of reactive sites, paving the way for diverse and sophisticated applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this versatile compound. We will delve into its core applications in drug discovery and materials science, providing not just a theoretical overview, but also practical, field-proven insights and detailed experimental methodologies.

Table of Contents

-

Introduction to 5-(Methoxycarbonyl)picolinic Acid: A Molecule of Strategic Importance

-

Chemical Properties and Reactivity Profile

-

-

Applications in Drug Discovery: A Scaffold for Therapeutic Innovation

-

Harnessing the Picolinate Moiety for Anti-Inflammatory Agents

-

Experimental Protocol: Synthesis of a Novel Picolinamide Derivative

-

Signaling Pathway: Targeting TNF-α and IL-1 Mediated Inflammation

-

-

Applications in Materials Science: A Bifunctional Linker for Advanced Materials

-

Designing Metal-Organic Frameworks (MOFs) with Tunable Properties

-

Experimental Protocol: Solvothermal Synthesis of a MOF using a Picolinate-Based Linker

-

Structural Logic: The Role of the Bifunctional Linker in MOF Assembly

-

-

Characterization Techniques: A Guide to Structural Elucidation

-

References

Introduction to 5-(Methoxycarbonyl)picolinic Acid: A Molecule of Strategic Importance

5-(Methoxycarbonyl)picolinic acid, also known as 5-(methoxycarbonyl)pyridine-2-carboxylic acid, is a pyridine dicarboxylic acid monoester. Its structure, featuring a carboxylic acid at the 2-position and a methyl ester at the 5-position of the pyridine ring, bestows upon it a unique reactivity profile. The carboxylic acid provides a handle for amide bond formation, salt formation, and coordination to metal centers. The methyl ester offers a site for hydrolysis or transesterification, allowing for further functionalization. The pyridine nitrogen itself can act as a hydrogen bond acceptor or a coordination site for metals. This multifunctionality makes it a highly valuable building block in synthetic chemistry.

Chemical Properties and Reactivity Profile

To effectively utilize 5-(Methoxycarbonyl)picolinic acid, a thorough understanding of its chemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| CAS Number | 17874-79-2 | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in many organic solvents | General knowledge |

The strategic placement of the electron-withdrawing methoxycarbonyl group influences the acidity of the picolinic acid moiety and the reactivity of the pyridine ring. The two functional groups, the carboxylic acid and the ester, can be selectively addressed under different reaction conditions, a key feature for the synthesis of complex molecules.

Applications in Drug Discovery: A Scaffold for Therapeutic Innovation

The picolinic acid scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] Its ability to chelate metal ions and participate in hydrogen bonding interactions makes it an attractive moiety for designing enzyme inhibitors and receptor modulators. 5-(Methoxycarbonyl)picolinic acid serves as an excellent starting material for creating libraries of derivatives with diverse pharmacological activities.

Harnessing the Picolinate Moiety for Anti-Inflammatory Agents

A significant area of interest for picolinic acid derivatives is in the development of anti-inflammatory drugs. Certain 5-substituted picolinic acid compounds have shown potential in the treatment of diseases mediated by interleukin-1 (IL-1) and tumor necrosis factor (TNF). A US patent highlights the potential of derivatives of 5-(methoxycarbonyl)picolinic acid in this therapeutic area.

The core concept behind this application lies in the ability of the picolinamide scaffold to interact with key biological targets in inflammatory pathways. The carboxylic acid group of 5-(methoxycarbonyl)picolinic acid can be readily converted to an amide, allowing for the introduction of various substituents to probe the binding pocket of a target protein and optimize pharmacological properties.

Experimental Protocol: Synthesis of a Novel Picolinamide Derivative

This protocol describes a general method for the synthesis of a picolinamide derivative from 5-(methoxycarbonyl)picolinic acid, a crucial step in creating novel drug candidates. This procedure is adapted from established amide coupling methodologies.[3][4]

Objective: To synthesize N-benzyl-5-(methoxycarbonyl)picolinamide.

Materials:

-

5-(Methoxycarbonyl)picolinic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of 5-(methoxycarbonyl)picolinic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add benzylamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-5-(methoxycarbonyl)picolinamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

-

EDC/HOBt: This combination is a widely used coupling system for amide bond formation. EDC activates the carboxylic acid, while HOBt suppresses side reactions and improves the efficiency of the coupling.

-

DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to facilitate the reaction.

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Signaling Pathway: Targeting TNF-α and IL-1 Mediated Inflammation

The development of anti-inflammatory agents often involves the modulation of key cytokine signaling pathways. TNF-α and IL-1 are pro-inflammatory cytokines that play a central role in the pathogenesis of numerous inflammatory diseases. Derivatives of 5-(methoxycarbonyl)picolinic acid could potentially inhibit these pathways by targeting specific components, such as kinases or transcription factors.

Caption: Potential mechanism of action for a picolinamide derivative in inhibiting TNF-α and IL-1 signaling pathways.

Applications in Materials Science: A Bifunctional Linker for Advanced Materials

The unique structural features of 5-(methoxycarbonyl)picolinic acid also make it an attractive candidate for the construction of advanced materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with exceptionally high surface areas.[5][6][7]

Designing Metal-Organic Frameworks (MOFs) with Tunable Properties

The properties of a MOF, such as its pore size, shape, and chemical environment, are determined by the geometry and functionality of its building blocks. 5-(Methoxycarbonyl)picolinic acid can act as a bifunctional linker, coordinating to metal centers through both the pyridine nitrogen and the carboxylate oxygen. The presence of the methoxycarbonyl group provides an additional handle for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores.[8]

The choice of metal ion and the reaction conditions can lead to the formation of a wide variety of MOF structures with different dimensionalities and topologies. For example, the use of divalent transition metals like Zn(II), Cu(II), or Co(II) can result in the formation of 2D or 3D frameworks.

Experimental Protocol: Solvothermal Synthesis of a MOF using a Picolinate-Based Linker

This protocol provides a general procedure for the solvothermal synthesis of a MOF using a linker analogous to 5-(methoxycarbonyl)picolinic acid. This method is widely used for the synthesis of crystalline MOFs.[2][5]

Objective: To synthesize a zinc-based MOF using a functionalized picolinate linker.

Materials:

-

5-(Methoxycarbonyl)picolinic acid (or a derivative)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

Solution Preparation: In a glass vial, dissolve the picolinate linker (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in DMF (10 mL).

-

Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

-

Isolation of Crystals: After cooling the autoclave to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF (3x) and then with ethanol (3x).

-

Activation: To remove the solvent molecules from the pores, the crystals can be activated by heating under vacuum or by solvent exchange with a more volatile solvent followed by vacuum drying.

-

Characterization: The synthesized MOF should be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis to determine its porosity.

Causality behind Experimental Choices:

-

Solvothermal Synthesis: This method uses elevated temperatures and pressures to facilitate the crystallization of the MOF. DMF is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve both the metal salt and the organic linker.

-

Activation: The removal of guest solvent molecules from the pores is crucial for accessing the full porosity of the MOF for applications such as gas storage and separation.

Structural Logic: The Role of the Bifunctional Linker in MOF Assembly

The bifunctional nature of 5-(methoxycarbonyl)picolinic acid allows for the formation of robust and well-defined MOF structures. The coordination of both the carboxylate and the pyridine nitrogen to the metal centers creates a rigid framework. The methoxycarbonyl group can either be a non-coordinating spectator group or participate in weaker interactions, influencing the packing of the framework.

Caption: Schematic representation of the assembly of a Metal-Organic Framework using 5-(methoxycarbonyl)picolinic acid as a bifunctional linker.

Characterization Techniques: A Guide to Structural Elucidation

The successful synthesis and application of derivatives of 5-(methoxycarbonyl)picolinic acid rely on accurate structural characterization. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized compounds.

| Technique | Information Obtained |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the ester and carboxylic acid, C=N of the pyridine ring) based on their characteristic vibrational frequencies. |

| Single-Crystal X-ray Diffraction | For crystalline materials like MOFs, this technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. |

| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of a crystalline powder and to compare the experimental diffraction pattern with a simulated pattern from single-crystal data. |

Conclusion and Future Perspectives

5-(Methoxycarbonyl)picolinic acid is a versatile and strategically important building block with significant potential in both drug discovery and materials science. Its unique combination of reactive functional groups allows for the synthesis of a wide array of derivatives with tailored properties. In medicinal chemistry, it serves as a valuable scaffold for the development of novel therapeutics, particularly in the area of anti-inflammatory agents. In materials science, it is a promising bifunctional linker for the construction of functional Metal-Organic Frameworks with tunable porosity and chemical properties.

Future research in this area will likely focus on:

-

Exploring a broader range of biological targets for derivatives of 5-(methoxycarbonyl)picolinic acid.

-

Developing more complex and functional MOFs using this linker, including those with catalytic activity or sensing capabilities.

-

Investigating the post-synthetic modification of MOFs derived from this linker to create new materials with enhanced properties.

The continued exploration of the chemistry of 5-(methoxycarbonyl)picolinic acid is poised to unlock new avenues for innovation in both the life sciences and materials science, making it a compound of considerable interest for the foreseeable future.

References

- Esterification of pyridine carboxylic acids. (n.d.). Google Patents.

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1544. [Link]

- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (n.d.). Google Patents.

-

Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(4), 435-444.e4. [Link]

-

Karagiaridi, O., et al. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2017). Journal of visualized experiments : JoVE, (127), 56015. [Link]

-

Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2023). International Journal of Molecular Sciences, 24(1), 593. [Link]

-

Thiyagarajan, S. (2024). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Current Opinion in Green and Sustainable Chemistry, 53, 101014. [Link]

-

Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (2021). Dalton Transactions, 50(44), 16309-16321. [Link]

-

Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. (2013). Dalton Transactions, 42(42), 15069-15079. [Link]

-

Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 225-229. [Link]

-

Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. (2021). Inorganic Chemistry Frontiers, 8(19), 4536-4546. [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). Pharmacia, 68(3), 679-692. [Link]

-

Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of visualized experiments : JoVE, (91), 52094. [Link]

-

Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2020). Molecules, 25(21), 5124. [Link]

-

Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. (2023). Molecules, 28(3), 1313. [Link]

-

Green Chemistry. (2024). Green Chemistry, 26, 2313-2321. [Link]

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2025). JoVE. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2043-2058. [Link]

-

Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (2021). Inorganic chemistry, 60(17), 13247-13259. [Link]

-

Phosphinic Acid Based Linkers: Building Blocks in Metal–Organic Framework Chemistry. (2018). Inorganic chemistry, 57(9), 5183-5190. [Link]

-

Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. (2017). RSC Advances, 7(79), 50059-50066. [Link]

-

Inflammasomes and Natural Ingredients towards New Anti-Inflammatory Agents. (2020). Molecules, 25(21), 5173. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2018). Molecules, 23(11), 2947. [Link]

-

New linker installation in metal–organic frameworks. (2019). Dalton Transactions, 48(45), 16757-16767. [Link]

-

Metal-Π Complexes. (n.d.). Dalal Institute. Retrieved January 30, 2026, from [Link]

-

Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (1995). Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]

-

Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Organic Letters, 22(16), 6435-6439. [Link]

- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (n.d.). Google Patents.

-

Synthesis, Characterization, and Utilization of Metal-Organic Frameworks (MOFs) and Their Pyrolyzed Functional Carbons. (2016). University of Notre Dame. [Link]

-

Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure. (2025). Chemical Communications, 61(67), 12590-12593. [Link]

-

View of the metal complex from the crystal structure of 5 with.... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

ALIAmides Update: Palmitoylethanolamide and Its Formulations on Management of Peripheral Neuropathic Pain. (2021). Molecules, 26(3), 569. [Link]

-

Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor with Weak Agonist Activity and Diverse Modulatory Profiles. (2017). Journal of Medicinal Chemistry, 60(17), 7435-7453. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphinic Acid Based Linkers: Building Blocks in Metal-Organic Framework Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(Methoxycarbonyl)picolinic Acid: An Experimental Protocol for Researchers

Introduction

5-(Methoxycarbonyl)picolinic acid is a valuable substituted pyridine derivative widely employed as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective chemical modifications at two distinct positions on the pyridine ring. This application note provides a detailed, two-step experimental protocol for the synthesis of 5-(Methoxycarbonyl)picolinic acid, commencing with the preparation of the key intermediate, dimethyl pyridine-2,5-dicarboxylate, followed by its selective mono-hydrolysis.

The causality behind this synthetic strategy lies in the robust and well-established methods for pyridine ring formation, followed by a carefully controlled hydrolysis. The initial esterification of both carboxyl groups allows for purification of the symmetric diester intermediate, while the subsequent selective hydrolysis leverages the subtle electronic differences between the C2 and C5 positions of the pyridine ring to yield the desired mono-acid, mono-ester product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step guide but also the underlying scientific rationale for key procedural choices.

Physicochemical Properties and Safety Information

A thorough understanding of the chemical properties and associated hazards of all reagents is paramount for safe and successful execution of this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |

| Dimethyl pyridine-2,5-dicarboxylate | C₉H₉NO₄ | 195.17 | 160-163 | Irritant |

| 5-(Methoxycarbonyl)picolinic acid | C₈H₇NO₄ | 181.15 | Not readily available | Irritant |

| Sodium Hydroxide | NaOH | 40.00 | 318 | Corrosive, severe skin and eye damage |

| Methanol | CH₄O | 32.04 | -98 | Highly flammable, toxic |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108 | Highly flammable, may form explosive peroxides |

| Hydrochloric Acid (HCl) | HCl | 36.46 | -26 (37% aq.) | Corrosive, causes severe skin burns and eye damage |

Note: Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol

The synthesis of 5-(Methoxycarbonyl)picolinic acid is presented as a two-stage process. The first part details the synthesis of the intermediate, dimethyl pyridine-2,5-dicarboxylate, followed by the selective hydrolysis to yield the final product.

Part 1: Synthesis of Dimethyl pyridine-2,5-dicarboxylate

The synthesis of the diester intermediate can be achieved through various methods for pyridine ring formation. The Hantzsch pyridine synthesis, a classic and versatile method, is a representative approach.[1] This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia.

Reaction Scheme:

A representative Hantzsch-type reaction workflow.

Materials:

-

Acetaldehyde

-

Methyl propiolate

-

Ammonia (in a suitable solvent, e.g., ethanol)

-

Methanol

-

Dichloromethane

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl propiolate (1.0 eq) in methanol.

-

Addition of Reagents: To the stirred solution, add acetaldehyde (1.0 eq) followed by the slow addition of a solution of ammonia in ethanol.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary depending on the specific conditions and scale.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure dimethyl pyridine-2,5-dicarboxylate.[2]

Part 2: Selective Mono-hydrolysis of Dimethyl pyridine-2,5-dicarboxylate

The selective hydrolysis of one of the two methyl ester groups is the critical step in this synthesis. The reaction conditions are finely tuned to favor the formation of the mono-acid product over the di-acid. The use of a mixed solvent system and controlled temperature is crucial for achieving high selectivity.[3]

Reaction Scheme:

Workflow for the selective mono-hydrolysis.

Materials:

-

Dimethyl pyridine-2,5-dicarboxylate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve dimethyl pyridine-2,5-dicarboxylate (1.0 eq) in a mixture of THF and deionized water (a common ratio is 3:1 v/v).[3]

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of Base: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. The use of a slight excess of base can drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-acid byproduct.

-

Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting diester and the appearance of a more polar product spot. The reaction is typically complete within 1-3 hours.

-

Quenching and Acidification: Once the starting material is consumed, carefully quench the reaction by adding 1 M hydrochloric acid at 0 °C until the pH of the aqueous layer is approximately 2-3. This will protonate the carboxylate to form the desired carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(Methoxycarbonyl)picolinic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to remove any unreacted starting material or the di-acid byproduct.

Characterization

The identity and purity of the synthesized 5-(Methoxycarbonyl)picolinic acid should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aromatic protons on the pyridine ring, the methyl ester protons, and the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the C=O bonds in the ester and carboxylic acid groups, as well as the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Conclusion